molecular formula C14H9F5O3S B3043541 2,3,4,5,6-Pentafluorophenyl 4-ethylbenzenesulfonate CAS No. 885950-41-4

2,3,4,5,6-Pentafluorophenyl 4-ethylbenzenesulfonate

Cat. No. B3043541
CAS RN: 885950-41-4
M. Wt: 352.28 g/mol
InChI Key: RDSPPAXHZMLTTK-UHFFFAOYSA-N
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Description

“2,3,4,5,6-Pentafluorophenyl 4-ethylbenzenesulfonate” is a chemical compound with the molecular formula C14H9F5O3S and a molecular weight of 352.28 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2,3,4,5,6-Pentafluorophenyl 4-ethylbenzenesulfonate” can be represented by the SMILES notation: CCC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F .


Physical And Chemical Properties Analysis

“2,3,4,5,6-Pentafluorophenyl 4-ethylbenzenesulfonate” is a solid with a melting point of 61 - 63°C . It has a molecular weight of 352.28 and a molecular formula of C14H9F5O3S .

Scientific Research Applications

Derivatives Preparation

New derivatives of 1-chloro-2-nitrobenzene and 1-chloro-2,6-dinitrobenzene, including 4-pentafluorosulfanyl, were prepared using bis(4-chloro-3-nitrophenyl)disulfide and bis(4-chloro-3,5-dinitrophenyl)disulfide. These derivatives demonstrate enhanced activation towards nucleophilic attack due to fluorine-containing, electron-withdrawing substituents (Sipyagin et al., 2004).

Analytical Chemistry Applications

O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride (PFBHA) is used for determining carbonyl-containing compounds in various mediums such as water, blood, and air (Cancilla & Que Hee, 1992).

Hydrocarbon Oxidation Catalysis

Iron(III) 5-(pentafluorophenyl)-10,15,20-tris(2,6-dichlorophenyl)porphyrin was used to catalyze hydrocarbon oxidation by iodosylbenzene. It exhibited selectivity and reactivity closer to iron(III) tetrakis(pentafluorophenyl)porphyrin (Assis & Smith, 1998).

Polymer Chemistry

Poly(pentafluorophenyl 4-vinylbenzenesulfonate) was utilized in a sequential post-polymerization modification process, leading to the synthesis of a library of functional polymers (Kakuchi & Théato, 2014).

Peptide Coupling Reagent

Pentafluorophenyl 4-nitrobenzenesulfonate was employed as a peptide coupling agent in the synthesis of protected dipeptides (Pudhom & Vilaivan, 2001).

Catalysis in Dehydration Reactions

Diarylammonium pentafluorobenzenesulfonates, specifically N-(2,6-diphenylphenyl)-N-mesitylammonium pentafluorobenzenesulfonate, demonstrated high catalytic activity in dehydration reactions, attributed to a local hydrophobic environment in aggregated ammonium salts (Sakakura et al., 2007).

Crystal Growth Studies

Studies on 1-methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium derivatives with various counter anions, including pentafluorophenyl, revealed variations in thermal properties, solubility, and crystal growth, impacting the development of nonlinear optical materials (Ogawa et al., 2008).

Safety and Hazards

This compound is considered hazardous. It may cause serious eye irritation and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment as required .

Future Directions

As “2,3,4,5,6-Pentafluorophenyl 4-ethylbenzenesulfonate” is used for research purposes , future directions would likely involve further exploration of its properties and potential applications in various fields of study.

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-ethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F5O3S/c1-2-7-3-5-8(6-4-7)23(20,21)22-14-12(18)10(16)9(15)11(17)13(14)19/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSPPAXHZMLTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5,6-Pentafluorophenyl 4-ethylbenzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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